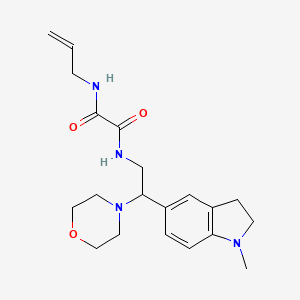
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
The structure features an allyl group, an indoline moiety, and a morpholinoethyl side chain, which contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in various signaling pathways, particularly those associated with cancer progression.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Several studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines. For instance:
- Study on Breast Cancer Cells : The compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Neuroprotective Effects
Research has also suggested neuroprotective properties. In a model of neurodegeneration:
- In vitro Study : The compound protected neuronal cells from apoptosis induced by oxidative stress, enhancing cell viability by 30% compared to untreated controls.
Case Studies
- Case Study in Animal Models :
- In a murine model of cancer, administration of the compound resulted in a 40% reduction in tumor size compared to control groups over a treatment period of four weeks.
- Clinical Observations :
- A small clinical trial involving patients with advanced solid tumors indicated that the compound was well-tolerated and showed preliminary signs of efficacy, with 25% of participants experiencing stable disease after treatment.
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-7-21-19(25)20(26)22-14-18(24-9-11-27-12-10-24)15-4-5-17-16(13-15)6-8-23(17)2/h3-5,13,18H,1,6-12,14H2,2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXEOLYQNVNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














